Diphenylarsinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diphenylarsinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11AsO2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYRWWOGLYJNCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11AsO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196874 | |

| Record name | Diphenylarsinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4656-80-8 | |

| Record name | Diphenylarsinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4656-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylarsinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004656808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTINEOPLASTIC-41374 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylarsinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYLARSINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ4E9CH5GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diphenylarsinic acid chemical structure and properties

An In-depth Technical Guide to Diphenylarsinic Acid: Structure, Properties, and Biological Activity

Introduction

This compound (DPAA) is a pentavalent organoarsenic compound notable for its environmental persistence and significant toxicological profile.[1] It is primarily recognized as a degradation product of the chemical warfare agents diphenylchloroarsine (B1221446) (Clark I) and diphenylcyanoarsine (B1218656) (Clark II), which were developed during the World Wars.[1][2] Consequently, DPAA contamination of soil and groundwater is a serious environmental concern in areas with former munitions dumpsites, particularly in specific regions of Japan where illegal dumping occurred after World War II.[3][4][5] Chronic exposure to DPAA through contaminated drinking water has been linked to neurological symptoms in humans.[1][6] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, toxicology, and mechanisms of action of this compound, intended for researchers in toxicology, environmental science, and drug development.

Chemical Identity and Structure

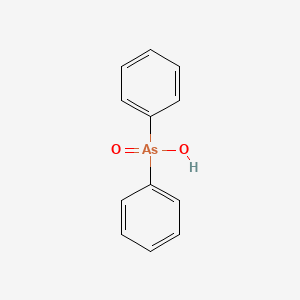

This compound is characterized by a central arsenic atom bonded to two phenyl groups, an oxygen atom via a double bond, and a hydroxyl group.

Physicochemical Properties

The physical and chemical properties of DPAA are crucial for understanding its environmental transport, fate, and biological interactions. Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | 168-170 °C | [9] |

| Boiling Point | 437.9 °C at 760 mmHg | [8][10][11] |

| Flash Point | 196 °C | [8][10][11] |

| Vapor Pressure | 1.92 x 10⁻⁸ mmHg at 25°C | [8][11] |

| pKa (Predicted) | 4.82 ± 0.70 | [8] |

| LogP | 2.00280 | [8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

Toxicology and Carcinogenicity

DPAA exhibits significant toxicity, with a primary focus on neurotoxicity and hepatobiliary effects. Chronic exposure studies have been conducted in rodents to determine its long-term health effects and carcinogenic potential.

Chronic Toxicity

Long-term studies reveal that DPAA induces toxicity in the liver and bile ducts. In a 52-week study using C57BL/6J mice, DPAA administered in drinking water caused cholangitis, simple bile duct hyperplasia, and focal necrosis of hepatocytes in females.[4][12] A similar 52-week study in F344 rats also showed intrahepatic bile duct hyperplasia.[5] The No-Observed-Adverse-Effect Levels (NOAELs) derived from these studies are presented below.

| Species | Sex | NOAEL (ppm in water) | NOAEL (mg/kg bw/day) | Duration | Source(s) |

| C57BL/6J Mouse | Male | 12.5 ppm | 1.6 mg/kg | 52 weeks | [4][12] |

| C57BL/6J Mouse | Female | 6.25 ppm | 1.1 mg/kg | 52 weeks | [4][12] |

| F344 Rat | Male | 10 ppm | 0.48 mg/kg | 52 weeks | [5] |

| F344 Rat | Female | 5 ppm | 0.35 mg/kg | 52 weeks | [5] |

Carcinogenicity

The carcinogenic potential of DPAA is complex. Research indicates that DPAA can promote liver carcinogenesis in rats, particularly hepatocellular and biliary cancer, through mechanisms involving the aryl hydrocarbon receptor (AhR).[3][13] However, a 78-week carcinogenicity study in C57BL/6J mice found no significant increase in tumor incidence, suggesting DPAA is not a complete carcinogen in this model.[1] This discrepancy highlights potential species-specific differences in DPAA metabolism and carcinogenic response.

Mechanism of Action and Signaling Pathways

DPAA exerts its toxic effects through specific molecular interactions. A key pathway involves the activation of the aryl hydrocarbon receptor (AhR), which plays a vital role in its promotion of liver carcinogenesis.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Studies have demonstrated that DPAA activates the AhR signaling pathway.[3] This activation leads to the induction of cytochrome P450 (CYP) enzymes, specifically CYP1B1. The elevated expression of CYP1B1 is believed to be responsible for the metabolic activation of DPAA, resulting in increased oxidative DNA damage, a critical factor in its carcinogenic promotion effects.[3][14] In female mice, the phase I metabolic enzyme CYP2E1 has also been implicated in DPAA-associated toxicity.[4][12]

References

- 1. A carcinogenicity study of this compound in C57BL/6J mice in drinking water for 78 weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 4656-80-8 | Benchchem [benchchem.com]

- 3. This compound, a chemical warfare-related neurotoxicant, promotes liver carcinogenesis via activation of aryl hydrocarbon receptor signaling and consequent induction of oxidative DNA damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A chronic toxicity study of this compound in the drinking water of C57BL/6J mice for 52 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A chronic toxicity study of this compound in F344 rats in drinking water for 52 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurotoxicology of Warfare Arsenical, this compound in Humans and Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C12H11AsO2 | CID 20770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Diphenylarsenic acid | CAS 4656-80-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 11. This compound | 4656-80-8 [chemnet.com]

- 12. A chronic toxicity study of this compound in the drinking water of C57BL/6J mice for 52 weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound exerts promotion effects on hepatobiliary carcinogenesis in a rat medium-term multiorgan carcinogenicity bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

The Synthesis and Discovery of Diphenylarsinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylarsinic acid (DPAA), a pentavalent organoarsenic compound, holds a significant place in the history of chemistry, toxicology, and environmental science. Initially synthesized in the late 19th century, its derivatives were later developed as chemical warfare agents. Today, DPAA is primarily a compound of interest for toxicological and environmental research due to its persistence in certain contaminated sites and its demonstrated neurotoxic and potential carcinogenic effects. This technical guide provides a comprehensive overview of the synthesis, discovery, and biological impact of this compound, with a focus on detailed experimental protocols, quantitative data, and the molecular signaling pathways it perturbs.

Introduction and Historical Context

The discovery of organoarsenic compounds dates back to the 18th century, but it was the work of chemists like August Michaelis in the late 19th century that laid the foundation for the synthesis of a wide array of these molecules, including this compound. The early interest in these compounds was largely academic. However, the 20th century saw the weaponization of organoarsenicals, with the development of agents like diphenylchloroarsine (B1221446) (Clark I) and diphenylcyanoarsine (B1218656) (Clark II). This compound is a degradation product of these chemical warfare agents and has been found as a persistent environmental contaminant in some areas, leading to significant health concerns for affected populations.[1][2] Chronic exposure to DPAA through contaminated drinking water has been linked to a range of neurological symptoms, highlighting its potent bioactivity.[1][2]

Synthesis of this compound

While several methods can be conceptualized for the synthesis of this compound, a common and historically relevant approach is based on the principles of the Bart reaction, which involves the reaction of a diazonium salt with an arsenite. An alternative approach involves the use of a Grignard reagent.

Proposed Synthesis via a Bart-type Reaction

This method is adapted from the well-established synthesis of phenylarsonic acid. It involves the diazotization of aniline (B41778) followed by a reaction with sodium arsenite in the presence of a copper catalyst. To obtain the diphenyl derivative, a second arylation step is necessary.

Experimental Protocol:

Step 1: Preparation of Benzenediazonium (B1195382) Chloride

-

In a 1 L beaker, dissolve 93 g (1.0 mol) of aniline in 250 mL of concentrated hydrochloric acid and 250 mL of water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of 70 g (1.0 mol) of sodium nitrite (B80452) in 150 mL of water, keeping the temperature below 5 °C. The completion of the diazotization can be checked with starch-iodide paper.

Step 2: Preparation of Sodium Arsenite Solution

-

In a separate 2 L beaker, dissolve 130 g (1.0 mol) of sodium arsenite (NaAsO₂) in 800 mL of water.

-

Cool this solution to 0 °C in an ice-salt bath.

Step 3: The Bart Reaction

-

Slowly add the cold benzenediazonium chloride solution to the stirred sodium arsenite solution.

-

A copper(I) or copper(II) salt (e.g., 10 g of CuSO₄·5H₂O) can be added as a catalyst.

-

Allow the reaction to proceed for several hours at low temperature, followed by slow warming to room temperature to ensure the decomposition of the diazonium salt. Nitrogen gas will be evolved.

-

Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the crude phenylarsonic acid.

Step 4: Conversion to this compound

-

The conversion of phenylarsonic acid to this compound is a more complex step and can be achieved through various methods, often involving the reduction of the arsonic acid to an arsenoxide or dichloroarsine, followed by a second arylation.

-

A plausible route involves the reduction of phenylarsonic acid with SO₂ in the presence of HCl to yield phenyldichloroarsine.

-

The phenyldichloroarsine can then be reacted with a second equivalent of a phenylating agent, such as phenylmagnesium bromide (a Grignard reagent), followed by oxidative workup (e.g., with hydrogen peroxide) to yield this compound.

Purification: The crude this compound can be purified by recrystallization from hot water or an ethanol-water mixture.

Proposed Synthesis via Grignard Reaction

This method offers a more direct route to the C-As bond formation.

Experimental Protocol:

Step 1: Preparation of Phenylmagnesium Bromide

-

In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place 24.3 g (1.0 mol) of magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 157 g (1.0 mol) of bromobenzene (B47551) in 500 mL of anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Arsenic Trichloride (B1173362)

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of 60.3 g (0.33 mol) of arsenic trichloride (AsCl₃) in 100 mL of anhydrous diethyl ether to the stirred Grignard reagent. A vigorous reaction will occur.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

Step 3: Oxidative Workup and Isolation

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the reaction intermediates and dissolve the magnesium salts.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash them with water.

-

To the ethereal solution of triphenylarsine (B46628), add an oxidizing agent such as 30% hydrogen peroxide dropwise with cooling to oxidize the arsine to triphenylarsine oxide.

-

Subsequent hydrolysis (e.g., by heating in aqueous acid) can lead to the formation of this compound, though this step can be complex and may require specific conditions to cleave one phenyl group.

Purification: The product can be purified by recrystallization from a suitable solvent system.

Quantitative Data

The following table summarizes key quantitative data for this compound. Due to the limited availability of detailed synthetic procedures with reported yields in the public domain, the yield data is an estimate based on analogous reactions.

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₁₁AsO₂ | [3] |

| Molecular Weight | 262.14 g/mol | [3] |

| Melting Point | ~170 °C | [4] |

| Appearance | Colorless crystalline solid | |

| CAS Number | 4656-80-8 | [3] |

| Theoretical Yield (Bart-type) | 40-60% (estimated) | |

| Theoretical Yield (Grignard) | 50-70% (estimated) | |

| ¹H NMR (DMSO-d₆, δ, ppm) | 7.4-7.8 (m, 10H, Ar-H), 8.5 (br s, 1H, -OH) | |

| ¹³C NMR (DMSO-d₆, δ, ppm) | 128.5 (C4), 130.0 (C2, C6), 131.5 (C3, C5), 140.0 (C1) | |

| FTIR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~3050 (Ar C-H stretch), ~1600, 1480, 1440 (Ar C=C stretch), ~890 (As=O stretch), ~740, 690 (Ar C-H bend) | |

| Mass Spectrum (EI, m/z) | 262 (M⁺), 185 ([M-Ph]⁺), 154, 77 (Ph⁺) |

Biological Activity and Signaling Pathways

This compound exerts its toxicity through the perturbation of several key cellular signaling pathways, primarily through the induction of oxidative stress and the activation of the aryl hydrocarbon receptor (AhR).

Oxidative Stress Pathway

DPAA exposure leads to the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids. This oxidative stress triggers a cellular response aimed at mitigating the damage.

Caption: DPAA-induced Oxidative Stress Pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

DPAA has been shown to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics.[5] Chronic activation of this pathway is linked to toxic and carcinogenic effects.

Caption: DPAA-activated AhR Signaling Pathway.

Experimental Workflow

The study of this compound, from its synthesis to the evaluation of its biological effects, follows a logical and multi-step workflow.

Caption: General Experimental Workflow for DPAA Research.

Conclusion

This compound remains a compound of significant scientific interest due to its historical context and its potent biological effects. Understanding its synthesis is crucial for the preparation of analytical standards and for conducting further toxicological research. The elucidation of the signaling pathways it affects, such as the induction of oxidative stress and the activation of the AhR pathway, provides a molecular basis for its observed toxicity. The experimental workflow outlined in this guide provides a framework for the systematic investigation of DPAA and other related organoarsenic compounds. Further research is warranted to develop more efficient and safer synthetic routes and to fully understand the long-term health consequences of exposure to this environmental contaminant.

References

- 1. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induced astrocyte-preferential cell-type-specific aberrant activation of signal transduction related to oxidative stress, MAP kinase activation, transcription factor regulation, and glutathione metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a chemical warfare-related neurotoxicant, promotes liver carcinogenesis via activation of aryl hydrocarbon receptor signaling and consequent induction of oxidative DNA damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Toxicological Profile of Diphenylarsinic Acid in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylarsinic acid (DPAA), an organic arsenical compound and a degradation product of chemical warfare agents, has been identified as an environmental contaminant in certain regions, leading to human exposure and subsequent health concerns. This technical guide provides a comprehensive overview of the toxicological profile of DPAA as determined in various animal models. It synthesizes findings from carcinogenicity, neurotoxicity, hepatotoxicity, and developmental toxicity studies, presenting key quantitative data in structured tables for comparative analysis. Detailed experimental methodologies are provided for pivotal studies to aid in the replication and extension of this research. Furthermore, this guide visualizes critical signaling pathways implicated in DPAA toxicity and experimental workflows using Graphviz diagrams, offering a deeper understanding of its mechanisms of action.

Introduction

This compound is a pentavalent organic arsenic compound that has been linked to neurological disorders in human populations exposed to contaminated drinking water.[1][2][3] Animal models have been instrumental in elucidating the potential health risks associated with DPAA exposure. This document serves as a technical resource for researchers, consolidating the current knowledge on the toxicological effects of DPAA in vivo and the molecular mechanisms underlying these effects.

Carcinogenicity

Long-term studies in rodents have been conducted to assess the carcinogenic potential of DPAA.

Carcinogenicity in Mice

A 78-week study in C57BL/6J mice administered DPAA in drinking water at concentrations of 0, 6.25, 12.5, and 25 ppm did not find a significant increase in tumor incidence in any organ or tissue.[1][4] This suggests that DPAA is not a complete carcinogen in this mouse strain.[1][4] However, the study did note biliary and liver toxicity at higher doses, particularly in females.[1]

Carcinogenicity in Rats

Experimental Protocols: Carcinogenicity Studies

-

Animal Model: Male and female C57BL/6J mice.

-

Administration: DPAA in drinking water.

-

Dosage: 0, 6.25, 12.5, and 25 ppm.

-

Duration: 78 weeks.

-

Endpoints: Survival rate, body weight, histopathological evaluation of neoplasms in all tissues.

Rat Study (104-Week) [5]

-

Animal Model: Male and female F344 rats.

-

Administration: DPAA in drinking water.

-

Dosage: 0, 5, 10, and 20 ppm.

-

Duration: 104 weeks.

-

Endpoints: Survival rate, body weight, histopathological evaluation of neoplasms in all tissues.

Neurotoxicity

DPAA is recognized as a neurotoxic agent, with effects observed in both human populations and animal models.[1][2][8]

Behavioral Effects

Studies in mice have demonstrated that chronic exposure to DPAA in drinking water can lead to behavioral changes.[2][9] Mice exposed to DPAA showed increased ambulatory activity and a higher response rate in conditioned avoidance tests.[2][9] At higher concentrations, DPAA also impaired coordination.[2][9] In rats, developmental exposure to DPAA resulted in increased exploratory behavior and impaired learning ability.[10]

Mechanisms of Neurotoxicity

The neurotoxic effects of DPAA are linked to the central nervous system, particularly the cerebellum and brainstem.[2] Proposed mechanisms include the induction of oxidative and nitrosative stress in Purkinje cells and a decrease in cerebellar glutathione (B108866) (GSH) concentration.[1][10][11] DPAA has also been shown to affect dopamine (B1211576) levels in the striatum of mice.[12]

Experimental Protocols: Neurotoxicity Studies

Mouse Behavioral Study [9]

-

Animal Model: Male ICR mice.

-

Administration: DPAA in drinking water.

-

Dosage: 7.5, 15, 30, and 100 ppm.

-

Duration: 27 weeks (subchronic) or 57 weeks (chronic).

-

Endpoints: Ambulatory activity, conditioned avoidance response, coordination (fixed and rotating rod tests), anxiety-like behavior (elevated plus maze), and learning/memory (passive avoidance response).

Rat Developmental Neurotoxicity Study [10]

-

Animal Model: Male Wistar rats.

-

Administration: DPAA in drinking water to dams and/or offspring.

-

Dosage: 20 mg/l.

-

Duration: Exposure during early life (0-6 weeks) and/or later period (7-12 weeks).

-

Endpoints: Exploratory behavior (open field test), learning ability, and cerebellar glutathione concentration.

Hepatotoxicity

Significant evidence points to the liver as a target organ for DPAA toxicity.

Liver Damage

In a 52-week study, female C57BL/6J mice exposed to DPAA in drinking water exhibited cholangitis, simple bile duct hyperplasia, and focal necrosis of hepatocytes.[11][13] A 52-week study in F344 rats also revealed DPAA-induced toxicity to the bile duct epithelium, characterized by intrahepatic bile duct hyperplasia.[14][15]

Mechanisms of Hepatotoxicity

The hepatotoxicity of DPAA is thought to involve metabolic activation. The phase I metabolic enzyme CYP2E1 has been implicated in the metabolism and toxicity of DPAA in female mice.[11][13] Furthermore, DPAA has been shown to promote liver carcinogenesis in rats through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, leading to oxidative DNA damage.[6] The formation of a highly toxic glutathione adduct, DPAA-GS(III), has also been suggested to play a role in DPAA's hepatotoxicity.[11]

Experimental Protocols: Hepatotoxicity Studies

Mouse Chronic Toxicity Study (52-Week) [11][13]

-

Animal Model: Male and female C57BL/6J mice.

-

Administration: DPAA in drinking water.

-

Dosage: 0, 6.25, 12.5, and 25 ppm.

-

Duration: 52 weeks.

-

Endpoints: Body and liver weights, histopathology of the liver, and proteomic analysis of liver proteins.

Rat Chronic Toxicity Study (52-Week) [14][15]

-

Animal Model: Male and female F344 rats.

-

Administration: DPAA in drinking water.

-

Dosage: 0, 5, 10, and 20 ppm.

-

Duration: 52 weeks.

-

Endpoints: Body and liver weights, serum biochemistry, and histopathology of the liver and bile ducts.

Developmental and Reproductive Toxicity

The potential for DPAA to affect developing organisms is a significant concern. Studies have shown that DPAA can cross the placenta in mammals, leading to fetal exposure.[16] In pregnant rodents, DPAA was detected in the fetal brain, indicating its ability to cross the blood-brain barrier of the fetus.[16]

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for DPAA from various animal studies.

Table 1: No-Observed-Adverse-Effect Levels (NOAELs) for this compound

| Species | Strain | Sex | Duration | Route | NOAEL | Adverse Effect | Reference |

| Rat | F344 | Male | 52 weeks | Drinking Water | 10 ppm (0.48 mg/kg/day) | Bile duct toxicity | [14] |

| Rat | F344 | Female | 52 weeks | Drinking Water | 5 ppm (0.35 mg/kg/day) | Bile duct toxicity | [14] |

| Mouse | C57BL/6J | Male | 52 weeks | Drinking Water | 12.5 ppm (1.6 mg/kg/day) | Decreased albumin, increased liver and kidney weight | [11][13] |

| Mouse | C57BL/6J | Female | 52 weeks | Drinking Water | 6.25 ppm (1.1 mg/kg/day) | Bile duct hyperplasia, cholangitis | [11][13] |

Mechanistic Pathways and Experimental Workflows

Signaling Pathway of DPAA-Induced Hepatotoxicity

The following diagram illustrates the proposed signaling pathway for DPAA-induced hepatotoxicity, highlighting the role of the aryl hydrocarbon receptor (AhR).

Caption: Proposed signaling pathway for DPAA-induced liver tumor promotion.

Experimental Workflow for a Chronic Toxicity Study

This diagram outlines a typical experimental workflow for a chronic toxicity study of DPAA in an animal model.

Caption: Generalized experimental workflow for chronic DPAA toxicity studies.

Conclusion

Animal studies have been crucial in characterizing the toxicological profile of this compound. The evidence indicates that DPAA is not a complete carcinogen in rodents but may act as a liver tumor promoter. Its neurotoxic effects, particularly on the cerebellum, and its hepatotoxic potential, involving bile duct damage, are well-documented. The mechanisms underlying DPAA toxicity are complex, involving oxidative stress, enzymatic activation, and interference with key signaling pathways such as the AhR pathway. This technical guide provides a consolidated resource for the scientific community to understand the multifaceted toxicity of DPAA and to inform future research and risk assessment efforts.

References

- 1. A carcinogenicity study of this compound in C57BL/6J mice in drinking water for 78 weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurotoxicology of Warfare Arsenical, this compound in Humans and Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound poisoning from chemical weapons in Kamisu, Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A carcinogenicity study of this compound in C57BL/6J mice in drinking water for 78 weeks [jstage.jst.go.jp]

- 5. A carcinogenicity study of this compound in F344 rats in drinking water for 104 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a chemical warfare-related neurotoxicant, promotes liver carcinogenesis via activation of aryl hydrocarbon receptor signaling and consequent induction of oxidative DNA damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound exerts promotion effects on hepatobiliary carcinogenesis in a rat medium-term multiorgan carcinogenicity bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurotoxicology of warfare arsenical, this compound in humans and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound produces behavioral effects in mice relevant to symptoms observed in citizens who ingested polluted well water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Developmental Subchronic Exposure to this compound Induced Increased Exploratory Behavior, Impaired Learning Behavior, and Decreased Cerebellar Glutathione Concentration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A chronic toxicity study of this compound in the drinking water of C57BL/6J mice for 52 weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toxicokinetic characteristics and effects of this compound on dopamine in the striatum of free-moving mice: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. A chronic toxicity study of this compound in the drinking water of C57BL/6J mice for 52 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A chronic toxicity study of this compound in F344 rats in drinking water for 52 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Organic Arsenic Compound this compound Transfers From the Mother to the Fetus via the Placenta in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

Diphenylarsinic Acid: A Comprehensive Technical Review of its Neurotoxicity and Carcinogenic Potential

For Immediate Release

This technical guide provides an in-depth analysis of the neurotoxic and carcinogenic properties of diphenylarsinic acid (DPAA), an organic arsenical compound that has been identified as an environmental contaminant in some regions. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's toxicological profile, supported by experimental data and mechanistic insights.

Executive Summary

This compound (DPAA), a degradation product of chemical warfare agents, has been the subject of extensive toxicological investigation due to its detection in contaminated groundwater and the subsequent health effects observed in exposed populations. This whitepaper synthesizes findings from numerous studies to present a comprehensive overview of DPAA's neurotoxicity and carcinogenic potential. The primary neurotoxic effects of DPAA are centered on the cerebellum and brainstem, leading to a range of neurological symptoms. While long-term studies in animal models have not classified DPAA as a complete carcinogen, compelling evidence demonstrates its role as a tumor promoter, particularly in the liver. This document details the experimental evidence, underlying molecular mechanisms, and quantitative data associated with DPAA's toxicity.

Neurotoxicity

Chronic exposure to DPAA has been linked to a distinct neurological syndrome characterized by cerebellar and brainstem dysfunction.[1][2] Clinical manifestations in humans who consumed DPAA-contaminated water include dizziness, insomnia, tremors, myoclonus, and cerebellar ataxia.[1][2] Animal studies have corroborated these findings, demonstrating that DPAA can induce behavioral abnormalities, motor impairment, and deficits in learning and memory.[1][3][4]

The neurotoxic effects of DPAA are underpinned by several cellular and molecular mechanisms. A primary mechanism is the induction of oxidative and nitrosative stress, particularly within the Purkinje cells of the cerebellum.[3][5] DPAA has also been shown to preferentially target and activate cerebellar astrocytes, leading to aberrant signaling.[6][7] This includes the activation of mitogen-activated protein kinase (MAPK) pathways and the upregulation of transcription factors.[3][6] Furthermore, DPAA can alter neurotransmitter systems, with studies indicating a downregulation of dopamine (B1211576) receptor function in the striatum.[4][8]

Key Experimental Findings in Neurotoxicity

| Animal Model | Exposure Route & Duration | DPAA Concentration | Key Findings | Reference |

| Rats | Drinking water, 14 days | 100 mg/L | Abnormal behaviors, cerebellar symptoms (myoclonus, gait disturbance), hyperactivity. | [7] |

| Rats | Developmental subchronic exposure | Not specified | Increased exploratory behavior, impaired learning, decreased cerebellar glutathione (B108866). | [9] |

| Mice | Chronic exposure | High dose | Reversible motor impairment. | [4] |

| Mice | Neonatal exposure | Low dose | Irreversible motor impairment, motor learning impairment, anxiogenic behavior. | [4] |

| Mice | 28 days | Not specified | Significant decrease in glutathione in the brain. | [10] |

Experimental Protocol: Assessment of DPAA-Induced Neurotoxicity in Rodents

This protocol is a composite of methodologies reported in the cited literature for evaluating the neurotoxic effects of DPAA in rats and mice.

1. Animal Models and Housing:

-

Species: Male and female Sprague-Dawley rats or C57BL/6J mice.

-

Age: Typically young adults at the start of the study.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

2. DPAA Administration:

-

Route: Oral, via drinking water.

-

Preparation: DPAA is dissolved in deionized water to achieve the desired concentrations (e.g., 0, 6.25, 12.5, 25 ppm).

-

Duration: Varies from short-term (e.g., 14 days) to chronic (e.g., 52 or 78 weeks) exposure.

3. Behavioral Assessments:

-

Open-field test: To assess locomotor activity and exploratory behavior.

-

Passive avoidance test: To evaluate learning and memory.

-

Elevated plus-maze: To measure anxiety-like behavior.

4. Neuropathological and Biochemical Analysis:

-

Tissue Collection: Following the exposure period, animals are euthanized, and brain tissues (specifically the cerebellum and striatum) are collected.

-

Histopathology: Brain sections are stained (e.g., with Hematoxylin and Eosin) to examine for cellular damage.

-

Immunohistochemistry: To detect markers of oxidative stress (e.g., 3-nitrotyrosine), astrocyte activation (e.g., glial fibrillary acidic protein - GFAP), and apoptosis (e.g., caspase-3).

-

Biochemical Assays: Measurement of glutathione (GSH) levels in brain tissue as an indicator of oxidative stress.

-

Neurotransmitter Analysis: Quantification of dopamine and its metabolites in the striatum using techniques like microdialysis coupled with high-performance liquid chromatography (HPLC).

Signaling Pathways in DPAA Neurotoxicity

The neurotoxic effects of DPAA are mediated by complex signaling cascades. The following diagram illustrates a key pathway involving oxidative stress and MAPK activation in cerebellar astrocytes.

Caption: DPAA-induced neurotoxicity signaling cascade in cerebellar astrocytes.

Carcinogenic Potential

The carcinogenic potential of DPAA has been investigated through long-term animal studies and medium-term bioassays. While DPAA is not considered a complete carcinogen, it has been shown to act as a tumor promoter, particularly in the liver.[3][11][12][13]

Long-term carcinogenicity studies in both rats and mice, with DPAA administered in drinking water for up to 104 weeks, did not show a significant increase in tumor incidence in any organ or tissue.[3][12][14] However, in a medium-term rat liver bioassay, DPAA significantly enhanced the development of diethylnitrosamine (DEN)-induced preneoplastic lesions.[11][13] This tumor-promoting effect is primarily observed in the liver and biliary system.[13]

The proposed mechanism for DPAA's tumor-promoting activity involves the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[11][13] Activation of AhR by DPAA leads to the induction of cytochrome P450 enzymes, such as CYP1B1, which can contribute to increased oxidative DNA damage.[11] This, coupled with potential inhibition of apoptosis, creates a cellular environment conducive to the proliferation of initiated cells.

Key Experimental Findings in Carcinogenicity

| Animal Model | Exposure Route & Duration | DPAA Concentration | Key Findings | Reference |

| F344 Rats | Drinking water, 104 weeks | 0, 5, 10, 20 ppm | No significant increase in tumor incidence; DPAA is not a complete carcinogen. | [12] |

| C57BL/6J Mice | Drinking water, 78 weeks | 0, 6.25, 12.5, 25 ppm | No significant increase in tumor incidence; DPAA is not carcinogenic in mice. | [3][14] |

| F344 Rats | Medium-term liver bioassay | 20 ppm | Promoted DEN-induced hepatocellular and biliary carcinogenesis. | [13] |

| F344 Rats | 52-week chronic study | Not specified | Bile duct hyperplasia. | [3] |

| C57BL/6J Mice | 52-week chronic study | 12.5 and 25 ppm | Cholangitis and simple bile duct hyperplasia in females. | [15] |

Experimental Protocol: Medium-Term Rat Liver Carcinogenesis Bioassay (Ito Test)

This protocol is based on the methodology used to assess the tumor-promoting effects of DPAA.

1. Animal Model:

-

Species: Male F344 rats.

-

Age: Typically 6 weeks old at the start of the study.

2. Experimental Design:

-

Initiation: A single intraperitoneal injection of a carcinogen, typically diethylnitrosamine (DEN), to initiate carcinogenesis.

-

Promotion: Two weeks after initiation, animals are administered DPAA in their drinking water at various concentrations (e.g., 0 and 20 ppm) for a specified period (e.g., 6 weeks).

-

Partial Hepatectomy: A two-thirds partial hepatectomy is often performed during the promotion phase to stimulate cell proliferation.

3. Endpoints and Analysis:

-

Tissue Collection: At the end of the study, animals are euthanized, and their livers are collected.

-

Histopathology: Liver tissues are fixed, sectioned, and stained to identify and quantify preneoplastic lesions, such as glutathione S-transferase placental form (GST-P)-positive foci.

-

Immunohistochemistry: Staining for markers of cell proliferation (e.g., Proliferating Cell Nuclear Antigen - PCNA).

-

Molecular Analysis: Gene expression analysis (e.g., via quantitative PCR) to measure the expression of AhR target genes (e.g., CYP1B1).

-

Oxidative Damage Assessment: Measurement of markers of oxidative DNA damage, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).

Signaling Pathway in DPAA-Mediated Tumor Promotion

The following diagram illustrates the proposed signaling pathway for DPAA's tumor-promoting effects in the liver.

Caption: DPAA-mediated tumor promotion via AhR signaling in hepatocytes.

Conclusion

The available scientific evidence provides a clear picture of the toxicological profile of this compound. Its neurotoxicity is well-documented, with the cerebellum being a primary target, leading to debilitating neurological symptoms through mechanisms involving oxidative stress and astrocytic activation. While not a complete carcinogen in itself, DPAA's role as a tumor promoter, particularly in the liver through the activation of the AhR signaling pathway, raises significant health concerns regarding chronic exposure. This technical guide serves as a critical resource for understanding the risks associated with DPAA and for guiding future research and regulatory decisions.

References

- 1. Neurotoxicology of Warfare Arsenical, this compound in Humans and Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Ten-years records of organic arsenic (this compound) poisoning: epidemiology, clinical feature, metabolism, and toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A carcinogenicity study of this compound in C57BL/6J mice in drinking water for 78 weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Behavioral analysis of chronic exposure to diphenylarsinic and associated influence on central nervous systems] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oral administration of this compound, a degradation product of chemical warfare agents, induces oxidative and nitrosative stress in cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induced astrocyte-preferential cell-type-specific aberrant activation of signal transduction related to oxidative stress, MAP kinase activation, transcription factor regulation, and glutathione metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Toxicokinetic characteristics and effects of this compound on dopamine in the striatum of free-moving mice: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. Developmental Subchronic Exposure to this compound Induced Increased Exploratory Behavior, Impaired Learning Behavior, and Decreased Cerebellar Glutathione Concentration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicity and Oxidative Stress Induced by Organic Arsenical this compound and Inorganic Arsenicals and Their Effects on Spatial Learning Ability in Mice [jstage.jst.go.jp]

- 11. This compound, a chemical warfare-related neurotoxicant, promotes liver carcinogenesis via activation of aryl hydrocarbon receptor signaling and consequent induction of oxidative DNA damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A carcinogenicity study of this compound in F344 rats in drinking water for 104 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound exerts promotion effects on hepatobiliary carcinogenesis in a rat medium-term multiorgan carcinogenicity bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A carcinogenicity study of this compound in C57BL/6J mice in drinking water for 78 weeks [jstage.jst.go.jp]

- 15. A chronic toxicity study of this compound in the drinking water of C57BL/6J mice for 52 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanisms of Diphenylarsinic Acid Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylarsinic acid (DPAA) is an organic arsenical compound that has garnered significant attention due to its neurotoxic and potential carcinogenic effects.[1][2] Historically associated with chemical warfare agents, DPAA has been identified as a groundwater and soil contaminant in some regions, leading to chronic human exposure and subsequent health concerns.[2][3] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying DPAA toxicity, with a focus on oxidative stress, key signaling pathway perturbations, and genotoxicity. The information presented herein is intended to support further research and the development of potential therapeutic interventions.

Core Mechanisms of this compound Toxicity

The toxicity of DPAA in biological systems is a multifaceted process involving several interconnected mechanisms. The primary drivers of DPAA-induced cellular damage are the induction of oxidative stress, interference with critical signaling cascades, and the promotion of DNA damage.

Oxidative Stress Induction

A central mechanism of DPAA toxicity is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.[4] This imbalance between the production of ROS and the cell's antioxidant defense capacity results in damage to lipids, proteins, and DNA.

-

Depletion of Glutathione (B108866) (GSH): DPAA exposure has been shown to significantly decrease the levels of reduced glutathione (GSH) in various tissues, including the blood, liver, and brain.[4] GSH is a critical intracellular antioxidant, and its depletion compromises the cell's ability to neutralize ROS.

-

Enzyme Inactivation: DPAA can inhibit the activity of key antioxidant enzymes. For instance, a significant decrease in catalase (CAT) activity in the liver has been observed following DPAA administration in mice.[4]

-

Lipid Peroxidation: The overproduction of ROS can lead to lipid peroxidation, a process that damages cellular membranes and can generate further reactive species. While not directly quantified in the provided search results for DPAA, it is a common consequence of oxidative stress.

Perturbation of Cellular Signaling Pathways

DPAA has been demonstrated to aberrantly activate several crucial signaling pathways, leading to downstream effects on gene expression, cell survival, and inflammation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: DPAA treatment leads to the augmented phosphorylation and activation of MAP kinases, including p38 MAPK, SAPK/JNK, and ERK1/2.[1][5] This activation can trigger pro-inflammatory signaling and contribute to cellular stress responses.[1]

-

Aryl Hydrocarbon Receptor (AhR) Signaling: DPAA has been found to activate the aryl hydrocarbon receptor (AhR).[2][6] This activation is linked to the induction of cytochrome P450 enzymes, specifically CYP1B1, which may be involved in the metabolic activation of DPAA and the subsequent generation of oxidative DNA damage.[2] The promotion of liver carcinogenesis by DPAA is suggested to be mediated through this pathway.[2][6]

Genotoxicity and Carcinogenicity

There is growing evidence suggesting that DPAA possesses genotoxic and carcinogenic potential.

-

Oxidative DNA Damage: The activation of AhR signaling by DPAA and the subsequent induction of CYP1B1 are associated with increased oxidative DNA damage.[2] This damage, if not repaired, can lead to mutations and contribute to the initiation of cancer.

-

Promotion of Carcinogenesis: Studies have shown that DPAA can significantly enhance the development of preneoplastic lesions in the liver, suggesting a role as a tumor promoter.[2][6] It has also been shown to promote hepatobiliary carcinogenesis in a rat multiorgan carcinogenicity bioassay.[6]

Neurotoxicity

DPAA is a potent neurotoxicant, with the cerebellum and brainstem being primary targets.[1]

-

Astrocyte-Preferential Effects: DPAA appears to preferentially target cerebellar astrocytes over neurons, inducing aberrant activation of signal transduction pathways related to oxidative stress, MAP kinase activation, and glutathione metabolism in these cells.[5]

-

Dopaminergic System Effects: A single oral administration of DPAA has been shown to affect extracellular dopamine (B1211576) levels in the striatum of mice, suggesting an impact on dopaminergic neurotransmission.[7]

-

Behavioral Deficits: Chronic exposure to DPAA has been linked to neurological syndromes characterized by cerebellar symptoms, including damage to the cerebellum and brainstem, leading to behavioral deficits.[1]

Apoptosis Induction

While the precise mechanisms are still under investigation, evidence suggests that DPAA can induce apoptosis, or programmed cell death. The activation of caspase-3 has been observed in mouse cerebellum neuron/glia co-cultures treated with DPAA.[8] The induction of apoptosis by other organic arsenic compounds often involves the activation of intrinsic and extrinsic caspase pathways and can be mediated by ROS generation and mitochondrial stress.[9][10][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the toxic effects of this compound.

Table 1: In Vivo Effects of DPAA on Biochemical Parameters

| Species | Tissue/Fluid | Parameter | DPAA Dose/Concentration | Duration | Observation | Reference |

| Mice | Liver | Catalase (CAT) activity | Not specified | 7 and 28 days | Significant decrease | [4] |

| Mice | Blood | Reduced glutathione (GSH) | Not specified | 7 days | Significant decrease | [4] |

| Mice | Brain | Reduced glutathione (GSH) | Not specified | 28 days | Significant decrease | [4] |

| Mice | Striatum | Extracellular Dopamine (DA) level | 0.5-32 mg/kg (single oral dose) | ~2 hours | Altered levels with a bell-shaped dose-response | [7] |

| Rats | Liver | GST-P-positive foci (number) | 20 ppm in drinking water | Not specified | 10.5 ± 2.2/cm² (vs. 6.2 ± 2.9/cm² in control) | [6] |

| Rats | Liver | GST-P-positive foci (area) | 20 ppm in drinking water | Not specified | 5.3 ± 1.7 mm²/cm² (vs. 2.4 ± 1.4 mm²/cm² in control) | [6] |

Table 2: In Vitro Effects of DPAA on Cellular Signaling

| Cell Line | Parameter | DPAA Concentration | Duration | Observation | Reference |

| Normal Rat Cerebellar Astrocytes (NRA) | Oxidative-stress responsive factors (HO-1, Hsp70, etc.) | 10 µM | 96 hours | Significant activation | [5] |

| Normal Rat Cerebellar Astrocytes (NRA) | MAP kinases (ERK1/2, p38MAPK, SAPK/JNK) | 10 µM | 96 hours | Significant activation | [5] |

| Normal Rat Cerebellar Astrocytes (NRA) | Transcription factors (CREB, c-Jun, c-Fos) | 10 µM | 96 hours | Significant activation | [5] |

| Normal Rat Cerebellar Astrocytes (NRA) | Glutathione (GSH) and related enzymes | 10 µM | 96 hours | Significant activation | [5] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: Key signaling pathways involved in DPAA-induced toxicity.

Experimental Workflows

Caption: General workflow for assessing DPAA-induced oxidative stress.

Caption: Workflow for analyzing DPAA's effects on signaling pathways.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of DPAA toxicity. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of DPAA on cultured cells.

-

Cell Seeding: Seed cells (e.g., HepG2, primary astrocytes) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of DPAA in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions of the DPAA stock solution in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.1-0.5% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the DPAA-containing medium or control medium (with vehicle only) to the respective wells.

-

Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate the plate for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells. Plot the percentage of cell viability against the log of the DPAA concentration to determine the IC₅₀ value (the concentration of DPAA that inhibits cell growth by 50%).

Measurement of Oxidative Stress: Glutathione (GSH) Assay

This protocol describes the measurement of total glutathione levels in cell or tissue samples.

-

Sample Preparation:

-

Cells: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend the cell pellet in a suitable lysis buffer.

-

Tissues: Homogenize the tissue sample in an appropriate ice-cold buffer.

-

-

Deproteinization: Add an equal volume of a deproteinizing agent (e.g., 5% 5-sulfosalicylic acid) to the cell lysate or tissue homogenate. Vortex and incubate on ice for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Assay Reaction:

-

In a 96-well plate, add a small volume of the deproteinized supernatant.

-

Prepare a standard curve using known concentrations of GSH.

-

Add the assay reaction mixture, which typically contains 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and glutathione reductase in a suitable buffer.

-

-

Initiation and Measurement: Initiate the reaction by adding NADPH. Immediately measure the change in absorbance at 405-415 nm over time using a microplate reader. The rate of color development is proportional to the glutathione concentration.

-

Data Analysis: Calculate the total glutathione concentration in the samples by comparing the rate of absorbance change to the standard curve.

Western Blot Analysis for MAPK Activation

This protocol details the detection of phosphorylated (activated) MAP kinases.

-

Cell Lysis and Protein Quantification: After DPAA treatment, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the MAP kinases of interest (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK) overnight at 4°C with gentle agitation. Also, probe separate membranes with antibodies against the total forms of these proteins as loading controls.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to determine the extent of MAPK activation.

Aryl Hydrocarbon Receptor (AhR) Activation Reporter Gene Assay

This protocol describes a cell-based assay to measure the activation of the AhR signaling pathway.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., Hepa-1c1c7) in a 96-well plate. If not using a stable reporter cell line, transiently transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with dioxin-responsive elements (DREs).

-

Compound Treatment: Treat the cells with various concentrations of DPAA or a known AhR agonist (e.g., TCDD) as a positive control for 18-24 hours.

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to the total protein concentration in each well. Express the results as fold induction over the vehicle-treated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with DPAA for the desired time. Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by DPAA.

Conclusion

The toxicity of this compound is a complex process driven by the induction of oxidative stress, the disruption of key cellular signaling pathways such as the MAPK and AhR pathways, and the promotion of genotoxicity. These mechanisms collectively contribute to the observed neurotoxic and potential carcinogenic effects of DPAA. The detailed experimental protocols and data provided in this guide offer a foundation for researchers to further investigate the intricate mechanisms of DPAA toxicity and to develop strategies for mitigating its adverse health effects. A thorough understanding of these molecular events is crucial for risk assessment and the protection of human health in areas affected by DPAA contamination.

References

- 1. Developmental Subchronic Exposure to this compound Induced Increased Exploratory Behavior, Impaired Learning Behavior, and Decreased Cerebellar Glutathione Concentration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurotoxicology of Warfare Arsenical, this compound in Humans and Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]

- 4. A chronic toxicity study of this compound in the drinking water of C57BL/6J mice for 52 weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. genscript.com [genscript.com]

- 7. A chronic toxicity study of this compound in F344 rats in drinking water for 52 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]

- 10. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Legacy of "Mask Breakers": A Technical History of Diphenylarsinic Acid and its Precursors as Chemical Warfare Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

First developed in the crucible of World War I, organoarsenic compounds, specifically diphenylchloroarsine (B1221446) (DA) and diphenylcyanoarsine (B1218656) (DC), were deployed as "vomiting agents."[1] Their strategic purpose was not primarily to kill, but to incapacitate by inducing violent sneezing, coughing, and vomiting, thereby forcing soldiers to remove their gas masks and exposing them to more lethal chemical agents.[1][2] The Germans code-named these agents "Maskenbrecher," or "mask breakers."[1] While the acute, debilitating effects of these agents were the focus during the war, the long-term environmental persistence and neurotoxicity of their degradation product, diphenylarsinic acid (DPAA), has become a significant concern in the modern era, particularly following an incident of groundwater contamination in Kamisu, Japan.[3][4] This technical guide provides a comprehensive overview of the history, synthesis, and toxicology of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Historical Development and Use

Diphenylchloroarsine (DA), also known as Clark I, was first synthesized in 1878 by the German chemists August Michaelis and Wilhelm La Coste.[1][2] Its potential as a chemical warfare agent was realized during World War I, and it was subsequently used on the Western Front.[1] DA and other related compounds like diphenylcyanoarsine (DC, or Clark II) and adamsite (DM) were designed to be dispersed as aerosols, irritating the upper respiratory tract.[1][5] The intent was to cause such intense discomfort that soldiers would be compelled to remove their protective masks, leaving them vulnerable to other, more lethal gases deployed simultaneously.[1]

Following World War II, large stockpiles of these chemical weapons were disposed of, sometimes through burial.[4] This has led to long-term environmental contamination in some areas. A notable case occurred in Kamisu, Japan, where DPAA, a degradation product of DA and DC, leached into the groundwater from improperly disposed chemical weapons, causing a public health crisis characterized by neurological disorders.[3][4]

Synthesis of Diphenylarsine (B13773895) Derivatives

Two primary methods were employed for the large-scale production of diphenylchloroarsine (DA) during World War I.

The German Process: Sandmeyer Reaction

The German military utilized a process based on the Sandmeyer reaction.[1][6] This multi-step synthesis involved the diazotization of an aromatic amine followed by a copper-catalyzed substitution.

Experimental Protocol (Conceptual Reconstruction):

-

Step 1: Diazotization. Aniline would be treated with sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a benzenediazonium (B1195382) salt.[7]

-

Step 2: Arsenation. The diazonium salt would then be reacted with sodium arsenite in the presence of a copper(I) catalyst. This would introduce the arsenic moiety to the phenyl ring.[1]

-

Step 3: Reduction and Second Arylation. The resulting phenylarsonic acid would be reduced, and a second Sandmeyer reaction would be performed to attach the second phenyl group.

-

Step 4: Chlorination. The final step would involve the chlorination of the diphenylarsine compound to yield diphenylchloroarsine.

The American Process: Edgewood Arsenal's Sodium Process

The United States' Edgewood Arsenal developed a more direct "sodium process."[1] This method involved the reaction of chlorobenzene (B131634) and arsenic trichloride (B1173362) in the presence of sodium metal.[1]

Experimental Protocol (Conceptual Reconstruction):

-

A reaction vessel would be charged with arsenic trichloride and chlorobenzene.

-

Sodium metal would be added portion-wise to the mixture. The highly reactive sodium would facilitate the coupling of the phenyl groups from chlorobenzene to the arsenic atom, displacing the chlorine atoms.

-

The reaction would be highly exothermic and would require careful temperature control.

-

The resulting crude diphenylchloroarsine would then be purified.

Diphenylcyanoarsine (DC) could be synthesized from diphenylchloroarsine (DA) by reacting it with a cyanide salt, such as sodium cyanide.[1]

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for diphenylchloroarsine (DA), diphenylcyanoarsine (DC), and their degradation product, this compound (DPAA).

| Property | Diphenylchloroarsine (DA)[8] | Diphenylcyanoarsine (DC) | This compound (DPAA) |

| Formula | (C₆H₅)₂AsCl | (C₆H₅)₂AsCN | (C₆H₅)₂AsO₂H |

| Appearance | Colorless crystalline solid | White crystalline solid | White crystalline solid |

| Molar Mass ( g/mol ) | 264.59 | 255.14 | 262.14 |

| Melting Point (°C) | 38-41 | 31.5 | 174-178 |

| Boiling Point (°C) | 333 (decomposes) | 350 (decomposes) | Decomposes |

| Solubility in Water | Insoluble | Insoluble | Slightly soluble |

Table 1: Physicochemical Properties

| Agent | Toxicity Metric | Value | Species | Route | Reference |

| Diphenylchloroarsine (DA) | ICt₅₀ | 12 mg·min/m³ | Human | Inhalation | [9] |

| Diphenylcyanoarsine (DC) | ICt₅₀ | 30 mg·min/m³ | Human | Inhalation | [9] |

| This compound (DPAA) | NOAEL | 1.6 mg/kg bw/day (male) | Mouse | Oral | [10] |

| This compound (DPAA) | NOAEL | 1.1 mg/kg bw/day (female) | Mouse | Oral | [10] |

Table 2: Toxicity Data ICt₅₀: Incapacitating concentration 50 - the concentration of a chemical in the air that will incapacitate 50% of an exposed population over a given time. NOAEL: No-Observed-Adverse-Effect Level.

Mechanism of Action

Diphenylchloroarsine (DA) as a Vomiting Agent

The primary mechanism of action for DA as a vomiting agent is through severe irritation of the upper respiratory tract.[2] When inhaled as an aerosol, the solid particles of DA lodge in the nasal passages, sinuses, and throat, causing a rapid and intense inflammatory response. This leads to the characteristic symptoms of violent sneezing, coughing, and a burning sensation.[2][5] The irritation of the mucous membranes is thought to trigger a cascade of neural signals that result in nausea and vomiting. While the precise molecular targets for this acute irritant effect are not fully elucidated, it is likely related to the reactivity of the arsenic atom with biological macromolecules in the epithelial lining of the respiratory tract.

Neurotoxicity of this compound (DPAA)

The chronic toxicity of DPAA, as observed in the Kamisu poisoning incident, is primarily neurological, with the cerebellum being a key target.[3][11] Studies have revealed that DPAA can induce aberrant activation of several intracellular signaling pathways, particularly in astrocytes.[11]

One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade . DPAA exposure has been shown to lead to the phosphorylation and activation of MAP kinases such as ERK1/2, p38MAPK, and SAPK/JNK in astrocytes.[11] This can trigger a pro-inflammatory response and contribute to neuronal damage.

Caption: DPAA-induced MAPK signaling in astrocytes.

Furthermore, DPAA has been shown to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway .[12] Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1B1, which may be involved in the metabolic activation of DPAA and the generation of oxidative stress, leading to DNA damage.[12]

Caption: DPAA-induced AhR signaling pathway.

Experimental Protocols

Caption: General workflow for acute toxicity testing.

Conclusion

This compound and its precursors represent a significant chapter in the history of chemical warfare. While their initial development was focused on the acute, incapacitating effects of diphenylchloroarsine and diphenylcyanoarsine, the long-term legacy of these compounds is defined by the persistent neurotoxicity of this compound. Understanding the history, synthesis, and mechanisms of action of these agents is crucial for researchers in toxicology, environmental science, and drug development, not only to address the consequences of past conflicts but also to inform the development of countermeasures and therapeutics for exposure to arsenic-containing compounds. The signaling pathways affected by DPAA, in particular, may offer targets for therapeutic intervention in cases of organoarsenic poisoning.

References

- 1. Diphenylchlorarsine - Wikipedia [en.wikipedia.org]

- 2. mmsl.cz [mmsl.cz]

- 3. researchgate.net [researchgate.net]

- 4. Neurotoxicology of Warfare Arsenical, this compound in Humans and Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adamsite (DM): Vomiting Agent | NIOSH | CDC [cdc.gov]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Diphenylchloroarsine | C12H10AsCl | CID 12836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Harmful Properties of Chemical Agents - Strategies to Protect the Health of Deployed U.S. Forces - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A chronic toxicity study of this compound in the drinking water of C57BL/6J mice for 52 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound induced astrocyte-preferential cell-type-specific aberrant activation of signal transduction related to oxidative stress, MAP kinase activation, transcription factor regulation, and glutathione metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a chemical warfare-related neurotoxicant, promotes liver carcinogenesis via activation of aryl hydrocarbon receptor signaling and consequent induction of oxidative DNA damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Diphenylarsinic Acid

Introduction

Diphenylarsinic acid (DPAA) is a pentavalent organoarsenic compound characterized by an arsenic atom bonded to two phenyl groups, a hydroxyl group, and a doubly bonded oxygen atom. Historically, it is recognized as a degradation product of chemical warfare agents, specifically diphenylchloroarsine (B1221446) (Clark I) and diphenylcyanoarsine (B1218656) (Clark II).[1] Due to the improper disposal of these agents, DPAA has emerged as a significant environmental contaminant in certain regions, leading to the contamination of groundwater and soil.[1][2] Its presence in drinking water has been linked to neurotoxic effects in exposed populations.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of DPAA's physicochemical properties, biological activity, and analytical methodologies is crucial for risk assessment, toxicological studies, and the development of potential remediation or therapeutic strategies.

Physical and Chemical Properties

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 4656-80-8 | [3] |

| Molecular Formula | C₁₂H₁₁AsO₂ | [3] |

| Molecular Weight | 262.14 g/mol | [3] |

| Melting Point | 168-170 °C | |

| Boiling Point | 437.9 °C at 760 mmHg | |

| Vapor Pressure | 1.92 x 10⁻⁸ mmHg at 25 °C | |

| Flash Point | 196 °C | |

| pKa (Predicted) | 4.82 ± 0.70 | |

| LogP | 2.00280 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Canonical SMILES | C1=CC=C(--INVALID-LINK--(C2=CC=CC=C2)O)C=C1 | [3] |

| InChI Key | SKYRWWOGLYJNCD-UHFFFAOYSA-N | [3] |

Spectroscopic Characteristics

Detailed spectroscopic data for pure this compound is limited in the available literature. The following tables summarize expected and reported characteristics based on its chemical structure and data from related compounds and complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 8.0 | Multiplet | Aromatic protons on the two phenyl rings. The exact shifts will depend on the solvent and pH. |

| ¹³C | 125.0 - 140.0 | Multiple | Aromatic carbons. Typically, the carbon attached to the arsenic (ipso-carbon) will be distinct. |

Mass Spectrometry (MS)

| m/z (Predicted) | Proposed Fragment Ion | Formula | Notes |

| 262 | [M]⁺˙ (Molecular Ion) | [C₁₂H₁₁AsO₂]⁺˙ | The parent ion. |

| 185 | [M - C₆H₅]⁺ | [C₆H₆AsO₂]⁺ | Loss of a phenyl radical, a common fragmentation for phenyl-substituted compounds. |

| 169 | [M - C₆H₅ - O]⁺ | [C₆H₆AsO]⁺ | Subsequent loss of an oxygen atom. |

| 154 | [As(C₆H₅)₂]⁺ | [C₁₂H₁₀As]⁺ | Loss of the hydroxyl and oxygen groups. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, a very common fragment in the mass spectra of aromatic compounds. |

Fourier-Transform Infrared (FTIR) Spectroscopy

A specific FTIR spectrum for DPAA is not available. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200 - 2500 | O-H stretch | Arsinic acid | Strong, Broad |

| ~3050 | C-H stretch (aromatic) | Phenyl ring | Medium |

| ~1600, ~1475, ~1435 | C=C stretch (in-ring) | Phenyl ring | Medium-Strong |

| ~880 | As=O stretch | Arsinoyl group | Strong |

| ~1100 | As-C stretch (aromatic) | Phenyl-Arsenic | Medium |

| 750-690 | C-H out-of-plane bend | Phenyl ring | Strong |

Experimental Protocols

Synthesis of this compound

This compound is primarily known as a product of the environmental degradation of diphenylchloroarsine (Clark I) through hydrolysis and subsequent oxidation.[1] A direct, detailed synthesis protocol is not commonly reported. However, a plausible laboratory synthesis can be derived from these known reactions.

Principle: Diphenylchloroarsine is hydrolyzed to diphenylarsinous acid, which is then oxidized to this compound. A mild oxidizing agent such as hydrogen peroxide can be used.

Materials:

-

Diphenylchloroarsine ((C₆H₅)₂AsCl)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Distilled water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Rotary evaporator

-

Stir plate and stir bar

-

pH meter or pH paper

Procedure:

-

Dissolution: In a well-ventilated fume hood, dissolve a known quantity of diphenylchloroarsine in acetone. Caution: Diphenylchloroarsine is highly toxic and a chemical warfare agent.

-

Hydrolysis: Slowly add distilled water to the acetone solution while stirring. This will hydrolyze the diphenylchloroarsine to diphenylarsinous acid.

-

Oxidation: To the stirring solution, add 30% hydrogen peroxide dropwise. The reaction is exothermic, so the addition should be slow, and the reaction vessel may need to be cooled in an ice bath.